molecular formula C16H12Cl3NO2 B14511198 2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide CAS No. 62761-52-8

2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide

Katalognummer: B14511198
CAS-Nummer: 62761-52-8
Molekulargewicht: 356.6 g/mol
InChI-Schlüssel: PBCUUMHIZIIWOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of trichloromethyl, phenyl, and oxo-phenylethyl groups attached to the acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide typically involves the reaction of trichloroacetyl chloride with N-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with phenylacetic acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide: A similar compound with a chlorophenyl group instead of a phenyl group.

    2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-(4-methylphenyl)acetamide: A compound with a methylphenyl group instead of a phenyl group.

Uniqueness

2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

62761-52-8

Molekularformel

C16H12Cl3NO2

Molekulargewicht

356.6 g/mol

IUPAC-Name

2,2,2-trichloro-N-phenacyl-N-phenylacetamide

InChI

InChI=1S/C16H12Cl3NO2/c17-16(18,19)15(22)20(13-9-5-2-6-10-13)11-14(21)12-7-3-1-4-8-12/h1-10H,11H2

InChI-Schlüssel

PBCUUMHIZIIWOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CN(C2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.